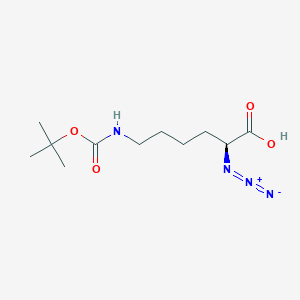

(S)-6-(Boc-Amino)-2-azidohexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-6-(Boc-Amino)-2-azidohexanoic acid is a useful research compound. Its molecular formula is C11H20N4O4 and its molecular weight is 272.305. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of action

The tert-butyloxycarbonyl (Boc) group is widely used to protect amines . The primary target of the Boc group is the amine functional group, which it protects during chemical reactions .

Mode of action

The Boc group is added to the amine through a nucleophilic addition-elimination reaction. The amine attacks the carbonyl carbon of the carbonate, forming a tetrahedral intermediate. This intermediate then undergoes elimination, resulting in the loss of a carbonate .

Biochemical pathways

The Boc group affects the reactivity of the amine, allowing for transformations of other functional groups without interference from the amine .

Pharmacokinetics

The addition of the Boc group can influence the ADME properties of a compound. For example, it can affect the compound’s solubility, which can impact its bioavailability .

Result of action

The addition of the Boc group results in a protected amine that is less reactive and can withstand conditions that would otherwise react with the amine .

Action environment

The stability of the Boc group can be influenced by environmental factors such as pH and temperature. For example, the Boc group can be removed under acidic conditions or by heating .

Activité Biologique

(S)-6-(Boc-Amino)-2-azidohexanoic acid, with the CAS number 333366-32-8, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by a Boc (tert-butyloxycarbonyl) protected amino group and an azido functional group. The azido group is particularly noteworthy for its utility in bioorthogonal chemistry, allowing for selective reactions in biological systems without interfering with native biochemical processes.

Synthesis Pathway

The synthesis typically involves the following steps:

- Protection of Amino Group : The amino group is protected using Boc anhydride.

- Introduction of Azido Group : The azido group is introduced via nucleophilic substitution on a suitable precursor.

- Purification : The final product is purified using chromatography techniques.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in drug development and therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes, particularly those involved in inflammatory pathways. For example, it has been studied for its ability to inhibit matrix metalloproteinases (MMPs), which play a critical role in tissue remodeling and inflammation.

Antimicrobial Activity

In addition to enzyme inhibition, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

- Neuroinflammation Targeting : A study investigated the use of dendrimer-conjugated this compound for targeted delivery to activated microglia in models of neuroinflammation. The results indicated enhanced efficacy in reducing inflammatory cytokine production compared to free drug administration, highlighting its potential for treating neurological disorders .

- Cancer Therapeutics : Another study explored the use of this compound as part of a conjugate with doxorubicin for targeted cancer therapy. The conjugate was designed to release doxorubicin selectively in tumor environments, enhancing therapeutic efficacy while minimizing systemic toxicity .

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Binding : Competing with substrates or cofactors at the active sites of enzymes.

- Cellular Uptake : Facilitated by bioorthogonal reactions that allow for selective labeling and tracking within cells.

Propriétés

IUPAC Name |

(2S)-2-azido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)13-7-5-4-6-8(9(16)17)14-15-12/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROYNWSGVIHIMN-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.